molecular formula C13H15ClN2O4S B2406970 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034256-93-2

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2406970
CAS No.: 2034256-93-2
M. Wt: 330.78
InChI Key: DGOUPNPTVZWABZ-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chlorothiophene ring, a methoxyethyl chain, and a 2,5-dioxopyrrolidinyl moiety. This compound is hypothesized to exhibit biological activity due to structural similarities to anticonvulsant and neuroactive agents .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S/c1-20-8(9-2-3-10(14)21-9)6-15-11(17)7-16-12(18)4-5-13(16)19/h2-3,8H,4-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOUPNPTVZWABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CN1C(=O)CCC1=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesizing methods, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C13H15ClN2O4S
  • Molecular Weight : 330.78 g/mol
  • CAS Number : 2034256-93-2

Structural Representation

The compound features a chlorothiophene moiety and a dioxopyrrolidine structure, which may contribute to its biological activity through various mechanisms of action.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli . The presence of the chlorinated thiophene ring is believed to enhance these properties by improving lipophilicity, allowing better membrane penetration.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses to pathogens.

Study on Antimicrobial Efficacy

A study screened several N-substituted chloroacetamides for their antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The results indicated that compounds with halogenated substituents showed enhanced activity against specific bacterial strains .

CompoundActivity Against MRSAActivity Against E. coli
Compound AEffectiveLess Effective
This compoundPending Further TestingPending Further Testing

Skin Penetration Enhancement Study

Another study investigated the potential of related compounds as skin penetration enhancers. The findings suggested that certain structural modifications could improve transdermal delivery without significant cytotoxicity . This highlights the versatility of compounds like this compound in pharmaceutical applications.

Scientific Research Applications

Anticancer Activity

Research indicates that N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibits promising anticancer properties. Preliminary studies have shown that compounds with similar structural motifs can selectively inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects and potential as chemotherapeutic agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against common pathogens. Similar compounds have exhibited effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess similar properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include the formation of the thiophene and pyrrolidine moieties through various chemical reactions such as substitution and cyclization under controlled conditions.

Characterization Techniques

Characterization of the compound is performed using advanced analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.
  • Infrared Spectroscopy (IR) : Helps identify functional groups.
  • Mass Spectrometry (MS) : Provides information on molecular weight and structure.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSelective cytotoxicity against cancer cell lines
AntimicrobialPotential effectiveness against E. coli and S. aureus
Enzyme InhibitionPossible inhibition of enzymes involved in metabolic pathways

Future Research Directions

Ongoing research aims to further elucidate the pharmacological profile and therapeutic potential of this compound. Studies are focusing on optimizing synthesis methods for improved yield and purity, as well as conducting in vivo studies to assess efficacy and safety profiles in clinical settings.

Comparison with Similar Compounds

Structural Analogues from Anticonvulsant Research

, and 4 describe a series of 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide derivatives with varying substituents. Key structural differences and similarities include:

Compound Substituents Yield (%) Melting Point (°C) Purity (UPLC) Molecular Weight (g/mol) Reported Activity
Target Compound 5-Chlorothiophen-2-yl, methoxyethyl N/A* N/A* N/A* Estimated ~380–400 Hypothesized anticonvulsant
Compound 13 3-(Trifluoromethoxy)phenyl 68.7 132.6–133.4 >99.9% 393.10 Anticonvulsant candidate
Compound 18 2-Chlorobenzyl 66.3 152.0–153.6 97% 357.10 Anticonvulsant candidate
Compound 23 4-(Trifluoromethyl)benzyl 62.9 174.5–176.0 >95% ~391† Anticonvulsant candidate

†Calculated based on structural formula.

Key Observations:

  • Thiophene vs. Phenyl Core: The target compound replaces the phenyl group in analogs (e.g., Compounds 13–27) with a 5-chlorothiophene ring.
  • Methoxyethyl vs. Benzyl/Phenethyl : The methoxyethyl chain in the target compound may increase hydrophilicity compared to benzyl or phenethyl substituents (e.g., Compounds 18, 23), which could enhance aqueous solubility and bioavailability .
  • Chlorine Substituent : The 5-chloro group on the thiophene ring parallels chloro-substituted phenyl analogs (e.g., Compounds 18–20). Chlorine atoms often improve binding affinity to target proteins through hydrophobic interactions .

Pharmacological Considerations

  • 2,5-Dioxopyrrolidinyl Moiety : This group is common in anticonvulsants, possibly modulating voltage-gated ion channels or neurotransmitter receptors .
  • Thiophene vs. Phenyl Bioactivity : Thiophene-containing drugs (e.g., tienilic acid) often exhibit distinct selectivity profiles compared to phenyl analogs due to differences in ring electronics and steric effects .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions. For example, chloroacetamide intermediates are prepared by reacting substituted amines with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). Reaction progress is monitored via TLC, and intermediates are isolated by precipitation in water . Final products are characterized using IR (to confirm carbonyl and amide groups), 1^1H/13^13C NMR (to verify substituent positions), and mass spectrometry (for molecular ion validation) .

Q. Which functional groups in the compound influence its reactivity and stability?

Critical groups include:

  • 5-Chlorothiophene : Enhances electrophilic substitution reactivity due to electron-withdrawing Cl.
  • Dioxopyrrolidinyl : Participates in hydrogen bonding and may influence solubility.
  • Methoxyethyl : Steric effects from the methoxy group can hinder nucleophilic attacks. Stability studies should address potential hydrolysis of the acetamide bond under acidic/basic conditions .

Q. How are purity and structural integrity confirmed post-synthesis?

Purity is assessed via HPLC (>95% peak area), while structural validation employs:

  • Elemental Analysis : To confirm C, H, N, S, and Cl content.
  • DSC/TGA : For thermal stability evaluation. Discrepancies in elemental data (e.g., lower N% due to impurities) require column chromatography or recrystallization for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like dimerization?

Side reactions (e.g., dimerization of thiophene moieties) are mitigated by:

  • Temperature Control : Lower temperatures (<40°C) during coupling steps.
  • Catalyst Selection : Use of Pd-based catalysts for selective cross-coupling.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Anomalies in NMR (e.g., missing proton signals) may arise from tautomerism or dynamic exchange. Strategies include:

  • Variable-Temperature NMR : To identify exchange-broadened peaks.
  • 2D NMR (COSY, HSQC) : For unambiguous assignment of overlapping signals.
  • Computational Modeling : DFT calculations to predict chemical shifts and validate assignments .

Q. How can computational docking predict biological activity against target enzymes?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like kinases or proteases. Key steps:

  • Protein Preparation : Retrieve crystal structures from PDB (e.g., 4XYZ) and remove water/ligands.
  • Ligand Parameterization : Assign charges using AM1-BCC.
  • Pose Scoring : Rank binding affinities; validate with MD simulations for stability. Focus on hydrogen bonds between the dioxopyrrolidinyl group and catalytic residues .

Q. What in vivo models are suitable for assessing toxicity and pharmacokinetics?

  • Acute Toxicity : Administer graded doses (10–200 mg/kg) to Wistar rats; monitor mortality and organ histopathology.
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and bioavailability. Reference protocols from hypoglycemic agent studies in rodents, adjusting for solubility challenges via PEG-based formulations .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsMonitoring MethodYield (%)Reference
ChloroacetylationChloroacetyl chloride, K2_2CO3_3, DMF, RTTLC (hexane:EtOAc 3:1)75–85
Thiophene Coupling5-Chlorothiophene-2-carboxaldehyde, NaBH4_4, MeOH1^1H NMR60–70

Q. Table 2: Common Spectral Data for Structural Confirmation

Functional GroupIR (cm1^{-1})1^1H NMR (δ, ppm)MS (m/z)
Acetamide C=O1660–16804.0–4.2 (s, CH2_2)[M+1]+^+
Dioxopyrrolidinyl1720–17402.8–3.2 (m, pyrrolidine)

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